molecular formula C11H9NO B2381560 2-Propen-1-one, 1-(1H-indol-3-yl)- CAS No. 77221-81-9

2-Propen-1-one, 1-(1H-indol-3-yl)-

Cat. No.: B2381560
CAS No.: 77221-81-9
M. Wt: 171.199
InChI Key: IHLIYUSIJSQAPY-UHFFFAOYSA-N
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Description

Conceptual Framework of Chalcones within Natural Product Chemistry

Chalcones, chemically defined as 1,3-diphenyl-2-propen-1-ones, are a class of open-chain flavonoids that are widespread in the plant kingdom. nih.govijpsr.com They serve as biosynthetic precursors to a vast array of flavonoids and isoflavonoids. nih.gov Found in edible plants such as tomatoes, apples, and licorice, chalcones contribute to the pigmentation and flavor of these natural sources. rsc.org Beyond their biosynthetic role, chalcones themselves exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. nih.govmdpi.com The characteristic α,β-unsaturated ketone moiety is a key structural feature responsible for their diverse pharmacological effects. rsc.org

The Indole (B1671886) Nucleus as a Privileged Medicinal Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry. ingentaconnect.comnih.gov This designation stems from its recurring presence in a multitude of natural products and synthetic drugs, demonstrating its ability to interact with a wide range of biological targets. mdpi.comnih.gov The indole nucleus is a fundamental component of the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). nih.gov Its structural versatility allows for modifications at various positions, enabling the fine-tuning of pharmacological activity. mdpi.com Consequently, indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents, among other therapeutic applications. mdpi.comresearchgate.net

Rationale for Molecular Hybridization in Drug Discovery

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a new hybrid molecule. eurekaselect.comnih.gov The primary goal is to develop compounds with enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual parent molecules. eurekaselect.comresearchgate.net This approach can also lead to agents with a modified selectivity profile or the ability to modulate multiple targets simultaneously, which is particularly advantageous for treating multifactorial diseases like cancer and neurodegenerative disorders. tandfonline.comnih.gov By combining the beneficial properties of different scaffolds, medicinal chemists can address challenges such as drug resistance and aim for synergistic therapeutic effects. tandfonline.comeurekaselect.com

Overview of the Chemical Class Centered on 2-Propen-1-one, 1-(1H-indol-3-yl)-

The chemical class with 2-Propen-1-one, 1-(1H-indol-3-yl)- (also known as 3-indolyl chalcone) as its core structure represents a direct application of the molecular hybridization principle. These compounds merge the indole nucleus, typically at the 3-position, with the chalcone (B49325) framework. The synthesis of these hybrids is often achieved through a Claisen-Schmidt condensation reaction between a substituted 3-acetylindole (B1664109) and an appropriate aromatic aldehyde, or conversely, between a 3-indolecarboxaldehyde and an acetophenone (B1666503) derivative. nih.govacs.org

The resulting indole-chalcone hybrids have garnered significant attention due to their wide range of biological activities. Research has demonstrated their potential as analgesic, anti-inflammatory, antiproliferative, and antioxidant agents. nih.govnih.gov The specific substitutions on both the indole ring and the phenyl ring of the chalcone moiety play a crucial role in determining the potency and selectivity of their biological effects. The inherent reactivity of the α,β-unsaturated ketone system, coupled with the diverse interaction capabilities of the indole scaffold, makes this class of compounds a fertile ground for the discovery of novel therapeutic leads. nih.govpreprints.org

Research Findings on Indole-Chalcone Hybrids

The versatility of the indole-chalcone scaffold has led to the synthesis and evaluation of numerous derivatives with a wide array of biological activities. The following table summarizes key research findings for selected compounds within this class.

Compound NameKey Structural FeaturesBiological Activity InvestigatedKey Findings
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-one C-1 para-azido group on the phenyl ring.Cyclooxygenase (COX) InhibitionPotent and selective COX-2 inhibitor. researchgate.net
Indole-chalcone hybrids (general series) Varied substitutions on the indole and phenyl rings.Analgesic and Anti-inflammatorySeveral compounds exhibited significant central and peripheral antinociceptive effects, as well as anti-inflammatory activity in vivo. nih.govacs.org
Indole-derived hybrid chalcones (general series) Varied substitutions, including fluoro and hydroxyl groups on the benzene (B151609) ring.Antiproliferative and AntioxidantA catechol-bearing chalcone showed selective activity against cancer cell lines with no toxicity to non-cancer cells. Catechol and 3-methoxy-4-hydroxy substituted chalcones demonstrated strong antioxidant activity. nih.gov
1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives Indole moiety linked to the acetophenone ring via an ether linkage.Anti-inflammatoryAll synthesized derivatives were evaluated for their anti-inflammatory activity. benthamdirect.com
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one An indole ring fused with a quinazolinone system.AntibacterialShowed a low minimum inhibitory concentration against methicillin-resistant S. aureus (MRSA). nih.govmdpi.com
3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives Indole linked to a pyrazole-5-carboxylic acid moiety.Endothelin-1 (B181129) Antagonism and AntibacterialSome compounds showed significant endothelin-1 antagonist activity and weak antibacterial activity. nih.gov
Sclareolide–indole conjugates Indole moiety conjugated with the natural product sclareolide.AntiproliferativeLead compounds induced robust apoptosis in cancer cell lines. mdpi.com

Synthetic Approaches to Indole-Chalcone Hybrids

The synthesis of the 2-Propen-1-one, 1-(1H-indol-3-yl)- scaffold and its derivatives is primarily achieved through well-established condensation reactions.

Reaction TypeStarting MaterialsConditionsNotes
Claisen-Schmidt Condensation 3-acetylindole and an aromatic aldehyde OR 3-indolecarboxaldehyde and an acetophenone.Base-catalyzed (e.g., NaOH, KOH) or acid-catalyzed. nih.govacs.orgThis is the most common and versatile method for preparing chalcones.
Microwave-assisted Synthesis 1-Boc-3-formylindole and acetophenone derivatives.Microwave irradiation in a suitable solvent (e.g., ethanol) with a basic catalyst (e.g., piperidine). preprints.orgpreprints.orgOffers a rapid, one-pot approach that includes deprotection of the Boc group. preprints.org
Friedel-Crafts Acylation 3-arylpropanoic acids.Microwave-assisted, catalyzed by metal triflates in ionic liquids.An environmentally benign method for the synthesis of related 1-indanones. beilstein-journals.org
Condensation followed by Cyclization 3-(2-nitrovinyl)-1H-indoles and phenols.Polyphosphoric acid-mediated.Leads to the formation of 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. mdpi.com
Nucleophilic Substitution Sclareolide-derived hemiacetal and indoles.TiCl4-promoted.Used for the synthesis of sclareolide-indole conjugates. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-3-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-11(13)9-7-12-10-6-4-3-5-8(9)10/h2-7,12H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLIYUSIJSQAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Propen 1 One, 1 1h Indol 3 Yl and Its Analogues

Traditional Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation is a cornerstone for synthesizing chalcones, involving the reaction of a ketone with an aromatic aldehyde in the presence of a catalyst. undip.ac.idresearchgate.netresearchgate.net For indolyl chalcones, this typically involves the condensation of a substituted 3-acetylindole (B1664109) with various aromatic aldehydes or the reaction of an indole-3-carboxaldehyde (B46971) with different acetophenones. researchgate.netacs.org

Optimization of Reaction Conditions for Indole-Chalcone Formation

The efficiency of Claisen-Schmidt condensation is highly dependent on reaction conditions such as temperature, solvent, and reaction time. Researchers have explored various parameters to enhance the yield and purity of indole-chalcones.

For instance, one study detailed the condensation of 1-methoxyindole-3-carboxaldehyde with 2-fluoroacetophenone. nih.gov When the reaction was conducted for an extended period of 24 hours using potassium hydroxide (B78521) (KOH) as a catalyst, it led to a nucleophilic substitution at the C-2 position of the indole (B1671886) nucleus, forming 2-alkoxychalcones. nih.gov This highlights how reaction time can influence not only the yield but also the nature of the final product.

The choice of solvent also plays a critical role. While ethanol (B145695) is a common solvent, studies have shown that reactions can be performed in various media, including aqueous solutions and even solvent-free conditions, which can affect reaction rates and product formation. unito.itacs.org

Table 1: Optimization of Reaction Conditions for Indole-Chalcone Synthesis

Reactants Catalyst Solvent Time Temperature Yield Reference
Indole-3-carboxaldehyde, Acetophenones KOH Ethanol 2-3 min Microwave 60-90% ijnrd.org
1-Methoxyindole-3-carboxaldehyde, 2-Fluoroacetophenone KOH Varies (e.g., alcohols) 24 h Not specified Not specified nih.gov
3-Acetyl-2-chloro-1-(4-chlorobenzyl)indole, Aromatic Aldehydes KOH 1,4-Dioxane Not specified Room Temp. 75-88% researchgate.net
Acetylferrocene, Aldehydes Not specified Not specified 10-40 h Not specified 71-87% frontiersin.org
3′,4′-(Methylenedioxy)acetophenone, Heteroaromatic Aldehydes 40% (w/v) NaOH Absolute Ethanol 48 h Room Temp. Not specified acs.org

Application of Various Catalytic Systems

The Claisen-Schmidt condensation is typically catalyzed by a base or an acid. researchgate.net Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are frequently used, often in alcoholic solvents. researchgate.netnih.gov Piperidine is another effective base catalyst, and in some cases, using it in excess has been shown to improve yields, with the product conveniently precipitating out of the solution. acs.orgnih.gov

Acid catalysts, such as para-toluenesulfonic acid and dry HCl, are also employed. researchgate.net More recently, sulfonic acid-functionalized ionic liquids have been introduced as recyclable dual catalyst-solvent systems, achieving high yields of 85-94%. researchgate.netacs.org These ionic liquids offer a greener alternative to traditional corrosive acid catalysts. acs.org

Expedited and Environmentally Benign Synthesis Approaches

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally friendly methods for synthesizing indole-chalcones. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. ijnrd.org This method has been successfully applied to the Claisen-Schmidt condensation for synthesizing indole-chalcones, offering significant advantages over conventional heating. ijnrd.orgekb.eg

Key benefits of microwave irradiation include dramatically reduced reaction times, often from hours to minutes, and increased product yields. ijnrd.orgfrontiersin.org For example, the synthesis of indolyl-chalcones from indole-3-carboxaldehyde and various acetophenones under microwave irradiation was completed in just 2-3 minutes with yields ranging from 60-90%. ijnrd.org Similarly, ferrocenyl chalcones were synthesized in 1-5 minutes with yields of 78-92% under microwave conditions, a substantial improvement over the 10-40 hours required by conventional methods. frontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Compound Type Method Reaction Time Yield Reference
Indolyl-chalcones Microwave 2-3 min 60-90% ijnrd.org
Ferrocenyl chalcones Conventional 10-40 h 71-87% frontiersin.org
Ferrocenyl chalcones Microwave 1-5 min 78-92% frontiersin.org
Heterocyclic chalcones Conventional 24 h Not specified scholarsresearchlibrary.com
Heterocyclic chalcones Microwave 2-6 min Not specified scholarsresearchlibrary.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing intermediate isolation and purification steps. journalspub.comresearchgate.net This approach has been applied to the synthesis of indole-containing compounds. researchgate.netnih.gov

For instance, a one-pot synthesis of indole-chalcone hybrids has been reported starting from 1-Boc-3-formylindole and acetophenone (B1666503) derivatives. preprints.org This method involves a condensation reaction followed by the deprotection of the Boc group in a single step, making the process facile and rapid. preprints.org Another example is the synthesis of 3-substituted indoles through a sequential one-pot reaction involving the Claisen-Schmidt condensation to form a chalcone (B49325) in situ, followed by a Michael-like addition of indoles. researchgate.net

Solvent-Free and Heterogeneous Catalysis Techniques

To reduce the environmental impact of chemical synthesis, solvent-free and heterogeneous catalysis methods are gaining prominence. Solvent-free reactions, often conducted by grinding the reactants together, eliminate the need for potentially toxic and volatile organic solvents. researchgate.netacs.org

The Claisen-Schmidt condensation for indole-based chalcones has been successfully carried out under solvent-free conditions by grinding the reactants with a base like KOH at room temperature, yielding products in good amounts. researchgate.netacs.orgnih.gov

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture and potential for reuse. Supported heteropoly acids, such as H5PMo10V2O40 on a silica (B1680970) support, have been used as reusable catalysts for the Claisen-Schmidt condensation under solvent-free conditions. researchgate.net Similarly, GO-MnO2 nanocatalysts have shown high efficiency for chalcone synthesis under solventless conditions at elevated temperatures, with the catalyst being easily recoverable and reusable. researchgate.net

Precursor Design and Chemical Derivatization Pathways

The synthesis of these indole-based chalcones often involves condensation reactions, with the Claisen-Schmidt condensation being a prominent method. nih.govnih.gov This reaction typically involves the condensation of an appropriate indole derivative with an acetophenone or a related ketone. nih.govnih.gov

The use of N-protected indole-3-carbaldehydes is a key strategy in the synthesis of these chalcones. N-alkylation of indole-3-carbaldehyde derivatives can be achieved efficiently using a mixture of bases in DMF, with microwave irradiation offering excellent yields and reduced reaction times. researchgate.net These N-substituted indole-3-carbaldehydes can then undergo Claisen-Schmidt condensation with acetophenone derivatives to yield the desired indolylchalcones. researchgate.net For instance, N-methylation or N-benzylation of indole-5-carbaldehyde has been employed to create precursors for subsequent condensation reactions. mdpi.com This protection strategy is crucial as it prevents unwanted side reactions at the indole nitrogen and allows for the introduction of various substituents on the indole ring, thereby enabling the creation of a diverse library of chalcone analogues. researchgate.net

PrecursorReagents and ConditionsProductReference
Indole-3-carbaldehydeVarious alkylating agents, KOH/K2CO3, DMF, MicrowaveN-substituted indole-3-carbaldehydes researchgate.net
N-substituted indole-3-carbaldehyde1-biphenyl-4-yl-ethanone, BaseN-substituted indolylchalcones researchgate.net
Indole-5-carbaldehydeMethylating or benzylating agentsN-methyl or N-benzyl indole-5-carbaldehyde mdpi.com

The Claisen-Schmidt condensation is a versatile method for synthesizing chalcones, involving the reaction of an aldehyde with an acetophenone derivative in the presence of an acid or base catalyst. nih.gov A wide array of acetophenone derivatives can be utilized in this reaction to generate a diverse range of chalcone analogues. For example, various substituted acetophenones have been reacted with indole-3-carboxaldehyde to produce a library of indole-based chalcones. nih.gov The reaction is often carried out in ethanol with sodium hydroxide or hydrochloric acid as a catalyst. nih.gov The choice of acetophenone derivative is a critical determinant of the final product's structure and, consequently, its biological activity. This approach allows for systematic modifications of one of the aryl rings of the chalcone framework, enabling structure-activity relationship (SAR) studies. nih.gov

AldehydeAcetophenone DerivativeReagents and ConditionsProductReference
Benzaldehyde derivativesAcetophenone derivativesEthyl alcohol, 40% NaOH, 10°C to RTChalcone derivatives nih.gov
Indole-3-carboxaldehydeAcetophenone or acetyl-pyridinesPiperidineIndole-chalcones nih.gov
Aldehyde 57Acetophenone 58Ethanol, 40% NaOH or HCl, RT, 12-24hChalcones 59-99 nih.gov

Targeted chemical modifications at specific positions of the indole ring are crucial for synthesizing novel and potent analogues. One approach involves the functionalization of the indole before the introduction of the propenone side chain. For example, commercially available 2-methyl-5-methoxy-indole can be demethylated and subsequently alkylated and formylated to introduce functional groups at desired positions. nih.gov Another strategy involves the use of 3-lithiated indoles, generated from silylindoles, which can react with various electrophiles to regioselectively yield 3-substituted indoles. Furthermore, the elimination of suitable leaving groups from 3-substituted indoles under basic or acidic conditions can generate reactive alkylideneindolenine intermediates, which can then react with a variety of nucleophiles to produce functionalized indole derivatives. researchgate.netrsc.org These methods provide precise control over the substitution pattern on the indole ring, enabling the synthesis of complex and biologically active molecules. nih.gov

Starting MaterialReaction TypeKey IntermediateProductReference
2-methyl-5-methoxy-indoleDemethylation, Alkylation, FormylationFunctionalized indoleSubstituted indole-chalcone nih.gov
SilylindoleLithiation, Electrophilic attack3-lithiated indole3-substituted indole
3-substituted indoleEliminationAlkylideneindolenineFunctionalized indole derivative researchgate.netrsc.org

Structural Elucidation and Purity Assessment Methodologies

The characterization and purity assessment of synthesized compounds are essential steps to confirm their identity and quality. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the structural elucidation of organic compounds. youtube.com

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are used to determine the structure of indole-based chalcones. nih.gov In ¹H NMR spectra, the protons of the propenone linkage (H-2 and H-3) typically appear as doublets with a coupling constant (J) ranging from 15.2 to 15.8 Hz, confirming the trans configuration of the double bond. nih.gov The chemical shifts of these protons and other signals in the spectrum provide detailed information about the molecular structure. nih.govasianpubs.org For instance, in the ¹³C NMR spectra, the carbonyl carbon (C-1) of the propanone linkage gives a characteristic signal at a downfield chemical shift. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds. nih.govnih.gov This technique provides a highly accurate mass measurement, which helps in confirming the molecular formula of the target compound. copernicus.org

TechniqueKey FindingsReference
¹H NMRDiagnostic doublets for H-2 and H-3 protons with J values of 15.2-15.8 Hz, confirming trans geometry. nih.gov
¹³C NMRDownfield signal for the carbonyl carbon (C-1) of the propanone linkage. nih.gov
HRMSAccurate molecular weight and elemental composition determination. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and purity assessment of synthetic compounds. nih.gov

Purification: Reverse-phase HPLC (RP-HPLC) is often employed to purify the synthesized chalcones. The separation is typically achieved on a C18 column using a mobile phase consisting of a mixture of organic solvent (like methanol (B129727) or acetonitrile) and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape. mdpi.comnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of the target compound from impurities. ptfarm.pl

Analysis: HPLC is also used to determine the purity of the final products. The detector wavelength is set at a value where the chalcones exhibit strong UV absorbance, typically in the range of 280-390 nm. mdpi.comnih.gov The purity is assessed by the percentage of the peak area of the main compound relative to the total peak area in the chromatogram.

HPLC MethodColumnMobile PhaseDetectionApplicationReference
RP-HPLCC18Methanol/Water (90:10 v/v)310 nmPurity Analysis nih.gov
RP-HPLCDiscovery C18Acetonitrile/0.1% H₃PO₄ (gradient)280 nmSeparation and Quantification mdpi.comptfarm.pl

Structure Activity Relationship Sar Investigations of 2 Propen 1 One, 1 1h Indol 3 Yl Derivatives

Influence of Substituent Variations on the Indole (B1671886) Moiety

The indole nucleus is a key pharmacodynamic feature, and modifications to its structure, including at the nitrogen atom and on the bicyclic ring system, have profound effects on the biological profile of these chalcone (B49325) derivatives. nih.govnih.gov

Effects of N-Alkylation and N-Substitution on Biological Efficacy

Alterations at the N-1 position of the indole ring significantly modulate the biological activity of indolyl chalcones. The introduction of small alkyl or substituted alkyl groups can influence properties such as lipophilicity and hydrogen-bonding capacity, which in turn affects target engagement.

Research has shown that N-substitution can enhance the antiproliferative activity of these compounds. For instance, studies comparing unsubstituted (N-H) indolyl chalcones with their N-methyl and N-methoxy counterparts revealed that N-substitution can lead to varied effects depending on the other substituents present in the molecule. nih.govmdpi.com In one study, a chalcone bearing a 1-methoxyindole (B1630564) and a catechol feature (3,4-dihydroxy on the pendant aryl ring) exhibited potent and selective activity against specific cancer cell lines, with an IC₅₀ value of 8.0 µM against Jurkat cells, while showing no toxicity to non-cancer cells. nih.gov This suggests that the N-methoxy group, in combination with specific aryl substitutions, positively influences the therapeutic index. mdpi.comnih.gov

Another investigation into N-ethyl substituted indolyl chalcones demonstrated their potential as antiproliferative agents. nih.gov The N-ethyl group was a common feature in a series of compounds that were analyzed for their cytotoxic activity. nih.gov The choice of an N-alkyl group is a critical design element, as traditional N-alkylation methods often require harsh alkaline conditions or specialized reagents like those used in the Mitsunobu reaction. researchgate.net

The following table summarizes the effect of N-substitution on the antiproliferative activity of selected indolyl chalcones.

Compound IDN-1 SubstituentPendant Aryl GroupActivity (IC₅₀)Cell LineReference
18c -OCH₃3,4-dihydroxyphenyl8.0 µMJurkat mdpi.com, nih.gov
14c -OCH₃4-hydroxyphenyl7.3 µMJurkat mdpi.com
- -H(Varies)Generally lower activity(Varies) mdpi.com
3a-3e -CH₂CH₃(Varies)Antiproliferative activity studied(Varies) nih.gov

Positional and Electronic Impact of Ring Substituents on Indole

Substituting the benzene (B151609) portion of the indole ring can alter the electronic properties and steric profile of the molecule, leading to significant changes in biological activity. The position and nature of these substituents are crucial. For example, the introduction of a bromine atom at the 6-position of the indole ring has been explored in the development of HIV-1 fusion inhibitors. nih.gov While this specific example is for a different class of indole derivatives, it highlights the importance of substituent placement on the indole ring for modulating bioactivity. nih.gov

In the context of monoamine reuptake inhibitors based on a related scaffold, substitutions on the indole moiety were explored to improve potency and selectivity. nih.gov This demonstrates a broader principle that the indole ring is a viable position for modification to fine-tune pharmacological properties. The electronic nature of the substituent (electron-donating or electron-withdrawing) can influence the reactivity of the indole ring and its interactions with biological targets. researchgate.netchula.ac.th

Role of Functional Groups at the 2-Position of the Indole Ring

The C-2 position of the indole ring is another strategic point for modification. While many active indolyl chalcones are unsubstituted at this position, introducing functional groups can lead to novel derivatives with distinct properties. During certain reaction conditions, such as prolonged condensation with 2-fluoroacetophenone, a nucleophilic substitution can occur at the C-2 position of the indole nucleus. nih.gov This has led to the formation of 2-alkoxychalcones, where an alkoxy group is introduced at C-2, often concurrently with the cleavage of a substituent on the indole nitrogen. nih.gov This synthetic curiosity opens an avenue for exploring the SAR of C-2 substituted analogs, although detailed biological evaluations of these specific derivatives are less common in the literature compared to modifications at other positions.

Structural Determinants on the α,β-Unsaturated Carbonyl Linker and Aromatic Ring

The α,β-unsaturated carbonyl linker and the pendant aryl ring (often denoted as ring B) are fundamental to the chalcone scaffold and offer rich opportunities for structural modification to modulate biological activity.

Impact of Substitutions on the Pendant Aryl Group

The nature, number, and position of substituents on the pendant aryl ring dramatically influence the biological efficacy of indolyl chalcones. mdpi.com A wide array of functional groups, including halogens, hydroxyl, methoxy (B1213986), and trifluoromethyl groups, have been systematically investigated. nih.govnih.gov

Hydroxyl (-OH) and methoxy (-OCH₃) groups are particularly common. nih.gov Studies have shown that their presence and placement are critical. For instance, compounds with 3,4-dihydroxy (catechol) or 4-hydroxy-3-methoxy substitutions on the phenyl ring often exhibit strong antioxidant and antiproliferative activities. mdpi.comnih.gov Specifically, a 3,4-dihydroxy substituted chalcone combined with a 1-methoxyindole moiety was highly effective and selective against certain cancer cells. nih.gov Similarly, a 4-hydroxyphenyl substitution also resulted in potent activity. mdpi.com

The introduction of fluorine atoms can also significantly enhance biological activity. A 2-fluoro substitution on the phenyl nucleus, combined with a methoxy group on the indole nitrogen, was found to positively influence antiproliferative effects. mdpi.com Fluorine can act as a bioisostere of the hydroxyl group and can form weak hydrogen bonds. mdpi.com In other studies, bromo-substituted phenyl rings were incorporated into N-ethyl indolyl chalcones, leading to compounds with notable cytotoxic potential. nih.gov

The following table presents data on how different substituents on the pendant aryl group affect the antiproliferative activity of 1-(1-methoxy-1H-indol-3-yl)propenones.

Compound IDPendant Aryl Group SubstituentActivity (IC₅₀)Cell LineReference
18c 3,4-dihydroxy18.2 µMHCT116 nih.gov
14c 4-hydroxy7.3 µMJurkat mdpi.com
11c 2-fluoroLower activity(Varies) nih.gov
19c 4-hydroxy-3-methoxyFavorable antioxidant activity- nih.gov

Geometric Isomerism (E/Z Configuration) and its Biological Relevance

In the vast majority of synthetic and naturally occurring chalcones, the more stable E-isomer predominates. researchgate.net The synthesis of indolyl chalcones via the Claisen-Schmidt condensation reaction typically yields the E (trans) isomer. nih.gov This is often confirmed by ¹H NMR spectroscopy, where the coupling constant (J) between the two vinylic protons (H-α and H-β) is in the range of 15.2 to 15.8 Hz, a characteristic value for a trans configuration. nih.gov

While the E-isomer is more commonly studied, the potential for E/Z isomerism to have biological relevance is significant. For example, the biological function of retinal in vision depends on the light-induced isomerization from a cis (Z-like) to a trans (E-like) form. docbrown.info This highlights that geometric isomerism can act as a molecular switch. For chalcones, the rigid, planar structure of the E-isomer is often considered crucial for its interaction with target proteins. The distinct three-dimensional shapes of the E and Z isomers mean they would present different pharmacophoric features to a receptor, likely resulting in different biological activities. However, due to the synthetic preference for the E-isomer, comprehensive SAR studies comparing the biological effects of E and Z isomers of indolyl chalcones are not widely reported.

Pharmacophore Mapping and Key Structural Features for Enhanced Activity

Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netscience.gov For derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)-, this involves analyzing a set of active and inactive molecules to define the critical features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—and their spatial relationships. researchgate.netnih.gov The resulting pharmacophore model serves as a 3D blueprint for designing new, more potent compounds or for screening virtual libraries to find novel leads. nih.gov

The indole-propenone-pyridine scaffold has been identified as a critical pharmacophore for inducing a unique form of cell death known as methuosis, which is characterized by extensive cytoplasmic vacuolization. nih.gov For optimal activity, the following features have been defined:

An intact indole-propenone-pyridine framework is fundamental.

The point of attachment to the pyridine (B92270) ring is crucial for maximizing potency. nih.gov

The presence of a methoxy group at the 5-position of the indole ring contributes to activity. nih.gov

Interestingly, substitutions at other positions can dramatically alter the biological outcome. An unexpected finding was that certain modifications at the 2-position of the indole ring conferred a completely different biological profile. Instead of inducing methuosis, these compounds became potent disruptors of microtubule polymerization, leading to a significant increase in cytotoxicity. nih.gov This highlights that while the general scaffold determines target engagement, specific substitutions function as a molecular switch, redirecting the compound's activity from one cellular mechanism to another.

This ability to combine pharmacophores into a single molecular entity is a recognized strategy for developing new therapeutic agents. researchgate.net Studies on indolyl pyridinyl propenones have also investigated the influence of the pyridine nitrogen's position to further refine the SAR and optimize biological activity. researchgate.net

Based on the distinct cellular phenotypes they induce, indolyl-pyridinyl-propenone derivatives have been categorized into different classes, demonstrating the impact of the scaffold on the biological response. nih.gov

Compound ClassRepresentative CompoundsObserved Biological Response
Class 12a, 2c, 2e, 2fCauses significant cellular vacuolization (methuosis), but cells remain viable and continue to proliferate. nih.gov
Methuosis-Inducing LeadMOMIPPInduces methuosis at low micromolar concentrations. nih.gov
Microtubule-DisruptingDerivatives with specific substitutions at the 2-indolyl positionDisruption of microtubule polymerization and dramatically increased cytotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indole derivatives, QSAR models are developed by calculating various molecular descriptors that quantify physicochemical properties like steric, electronic, and hydrophobic characteristics. nih.govmdpi.com These descriptors are then correlated with experimental activity data using statistical methods such as multiple linear regression or partial least squares. nih.govmdpi.com

A successful QSAR model can predict the activity of newly designed compounds, thereby guiding synthetic efforts toward more potent molecules. nih.gov The statistical significance and predictive power of a QSAR model are assessed using metrics like the correlation coefficient (R²), the cross-validation coefficient (Q²), and external validation on a test set of compounds. researchgate.netnih.govmdpi.com

For indole derivatives, QSAR studies have identified several key descriptors that correlate with biological activity:

Steric and Electrostatic Fields: Comparative Molecular Field Analysis (CoMFA) on indole-based monoamine oxidase (MAO) inhibitors revealed that both steric and electrostatic fields contribute significantly to the interaction between the inhibitors and the enzyme. nih.gov

Physicochemical Properties: In a QSAR model for acetylcholinesterase inhibitors, activity was strongly correlated with descriptors such as polar surface area (PSA), dipole moment (µ), and molecular weight (MW). mdpi.com

Pharmacophore Features: A 3D-QSAR pharmacophore model for human renin inhibitors, which included hydrophobic and aromatic ring features, showed an excellent correlation between the model and the observed activity (R² = 0.9859). researchgate.net

These studies demonstrate that the biological activity of 2-propen-1-one, 1-(1H-indol-3-yl)- derivatives can be quantitatively modeled. By understanding the mathematical relationship between structural changes (e.g., adding a substituent that alters the dipole moment or polar surface area) and the resulting activity, researchers can rationally design compounds with enhanced potency. The validation of these models is critical to ensure their predictive reliability for discovering novel therapeutic agents. mdpi.com

In Vitro Biological Activity Profiles and Molecular Mechanistic Studies of 2 Propen 1 One, 1 1h Indol 3 Yl Derivatives

Antimicrobial Activity Spectrum

Indole (B1671886) derivatives have demonstrated considerable promise as antimicrobial agents, with a range of synthesized compounds showing activity against both bacteria and fungi. nih.gov The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the indole ring and the associated phenyl ring.

Antibacterial Potency against Gram-Positive and Gram-Negative Strains

Derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)- have exhibited notable antibacterial activity. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives displayed significant antibacterial action. scribd.com Specifically, compounds with bromine substitutions on the aryl ring demonstrated enhanced activity. scribd.com

The antibacterial activity of indole derivatives is a subject of extensive research. nih.gov Some indolone-N-oxide derivatives have shown potent activity against the Gram-positive strain Enterococcus hirae, with one compound being more potent than nalidixic acid. nih.gov However, the Gram-negative Escherichia coli was found to be resistant to this particular family of compounds. nih.gov Other studies on tris(1H-indol-3-yl)methylium salts revealed high activity against a range of bacteria, with Minimum Inhibitory Concentrations (MICs) as low as 0.13 to 2.0 μg/mL against Gram-positive organisms. nih.gov The activity against Gram-negative bacteria was generally less pronounced. nih.gov

The introduction of specific functional groups can significantly impact antibacterial potency. For example, N-benzyl indole derivatives containing trifluoromethyl (CF3) groups or halogen atoms (Cl, Br) have shown higher antibacterial activity. nih.gov The position of these halogen atoms is also critical for efficacy. nih.gov

Table 1: Antibacterial Activity of Selected 2-Propen-1-one, 1-(1H-indol-3-yl)- Derivatives and Related Compounds

Compound TypeBacterial StrainActivity/PotencyReference
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives (with Bromine substitution)Gram-positive & Gram-negative bacteriaEnhanced antibacterial activity scribd.com
Indolone-N-oxide derivative (Compound 64)Enterococcus hirae (Gram-positive)More potent than nalidixic acid nih.gov
Indolone-N-oxide derivativesEscherichia coli (Gram-negative)Resistant nih.gov
Tris(1H-indol-3-yl)methylium saltsGram-positive bacteriaMIC: 0.13–2.0 μg/mL nih.gov
N-benzyl indole derivatives (with CF3, Cl, Br)Gram-positive & Gram-negative bacteriaHigher antibacterial activity nih.gov
Indolylquinazolinone (Compound 3k)Staphylococcus aureus ATCC 25923MIC: 3.90 μg/mL nih.gov

Antifungal Efficacy against Pathogenic Fungi

In addition to their antibacterial properties, derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)- have shown promising antifungal activity against various pathogenic fungi. nih.govnih.gov For example, certain 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives exhibited good antifungal activity, with one compound showing efficacy comparable to the standard drug fluconazole. scribd.com

Studies on indolone-N-oxide derivatives have also revealed their antifungal potential. One such compound was found to be as potent as clotrimazole (B1669251) against Candida albicans. nih.gov Furthermore, some synthesized 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives have been identified as active antifungal agents, with one compound showing potent activity against Candida albicans. researchgate.net

Table 2: Antifungal Activity of Selected 2-Propen-1-one, 1-(1H-indol-3-yl)- Derivatives and Related Compounds

Compound TypeFungal StrainActivity/PotencyReference
3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivative (Compound 3c)Pathogenic fungiGood activity, comparable to fluconazole scribd.com
Indolone-N-oxide derivative (Compound 52)Candida albicansEquipotent as clotrimazole nih.gov
3-(4,5-Diphenyl-1H-imidazol-2-yl)-1H-indole derivative (Compound 1d)Candida albicansPotent activity researchgate.net
Tris(1H-indol-3-yl)methylium saltsFungiActivity observed, Amphotericin B used as reference nih.gov

General Mechanisms of Antimicrobial Action

The antimicrobial action of indole derivatives is multifaceted and depends on the specific structural features of the compound. nih.gov A primary mechanism involves the disruption of the bacterial cell envelope. nih.gov For Gram-negative bacteria, the presence of an outer membrane presents an additional barrier that antimicrobial agents must overcome. nih.gov

Some indole derivatives are believed to function by forming pores in the cytoplasmic membrane of microbial cells, which facilitates the entry of the molecule into the pathogen. nih.gov Another proposed mechanism is the inhibition of essential enzymes. For instance, some maleimide (B117702) derivatives of indole compounds are thought to suppress microbial enzymes. nih.gov Molecular docking studies have suggested that certain indole derivatives may interact with and inhibit dihydrofolate reductase (DHFR), a key enzyme in microbial metabolism. nih.gov

Antiparasitic and Antiviral Potential

Beyond their antimicrobial properties, derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)- have been investigated for their potential against parasites and viruses.

Antimalarial Activity against Plasmodium falciparum

Indole-based compounds have emerged as a promising area of research for new antimalarial agents. Indolone-N-oxides, for example, possess a redox pharmacophore with established antimalarial activities. nih.gov While direct studies on the antimalarial activity of 2-Propen-1-one, 1-(1H-indol-3-yl)- are ongoing, related indole structures have shown promise. The development of resistance to current antimalarial drugs underscores the urgent need for novel compounds. unc.edu

Research into molecules that interfere with the phospholipid metabolism of Plasmodium falciparum has identified several active compounds. nih.gov Structure-activity relationship studies have indicated that the size, shape, and lipophilicity of these molecules are crucial for their antimalarial potency. nih.gov

Antiviral Effects against Specific Viral Pathogens

The antiviral potential of indole derivatives is an expanding field of study. nih.govnih.gov While specific data on the antiviral effects of 2-Propen-1-one, 1-(1H-indol-3-yl)- against particular viral pathogens is still emerging, the broader class of indole-containing compounds has shown antiviral activity. Fungi, a source of diverse secondary metabolites, produce compounds with demonstrated antiviral properties. mdpi.com The search for new antiviral agents is driven by the increasing prevalence of viral diseases and the development of drug resistance.

In Vitro Anticancer and Antiproliferative Investigations

The anticancer potential of 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives has been extensively evaluated through a variety of in vitro studies. These investigations have demonstrated the ability of these compounds to inhibit the growth of numerous human cancer cell lines, induce programmed cell death, and interfere with the cell cycle, highlighting their promise as novel oncological therapeutics.

Growth Inhibition in Various Human Cancer Cell Lines

A significant body of research has documented the potent growth-inhibitory effects of 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives across a diverse panel of human cancer cell lines. For instance, a series of eighteen novel (3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives were synthesized and showed notable antiproliferative activity against four different human cancer cell lines, with the human promyelocytic leukemia HL-60 cell line being particularly sensitive. nih.gov Structure-activity relationship (SAR) studies revealed that the presence of a hydrogen atom on the indole nitrogen is crucial for enhanced antiproliferative activity, as N-substituted analogues generally displayed reduced potency. nih.gov Furthermore, the position of methoxy (B1213986) groups on the indole ring was identified as a critical factor influencing biological activity. nih.gov

Another study highlighted a series of indole-derived methoxylated chalcones that exhibited significant anti-dermatophyte activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.25–2 μg/mL against various dermatophytes. nih.gov While not cancer cells, this demonstrates the broad biological activity of this class of compounds. The antiproliferative effects of these derivatives have also been observed in other cancer cell lines, including those of the breast (MCF-7), prostate (LNCaP, PC-3), colon (HT29), cervix (HeLa), and lung (A549). nih.govnih.gov For example, one derivative demonstrated an IC₅₀ value of 4.3 µg/mL against the A549 cell line, which was more potent than the control drug etoposide. nih.gov

Table 1: Growth Inhibition of 2-Propen-1-one, 1-(1H-indol-3-yl)- Derivatives in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

Compound Derivative Cancer Cell Line IC₅₀ (µM) Reference
(3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivative 9e HL-60 Not Specified nih.gov
Indole-derived methoxylated chalcone (B49325) 25a Trichophyton interdigitale 0.25–2 µg/mL (MIC) nih.gov
Indole-derived chalcone 28a A549 4.3 µg/mL nih.gov
Indole-aryl-amide derivative 2 MCF7 0.81 nih.gov
Indole-aryl-amide derivative 2 PC3 2.13 nih.gov
Indole-aryl-amide derivative 3 HeLa 5.64 nih.gov
Cynara cardunculus ssp. cardunculus extract C32 21 µg/ml nih.gov
Cynara cardunculus ssp. cardunculus extract ACHN 18 µg/ml nih.gov

Induction of Apoptosis and Programmed Cell Death

A key mechanism through which 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. One study demonstrated that a specific chalcone derivative, compound 27, kills bladder cancer cells through caspase-dependent apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents as it leads to the selective elimination of cancer cells.

The pro-apoptotic activity of these compounds is often linked to the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. For instance, treatment of T-cell acute lymphoblastic leukemia (T-ALL) cells with the AKT inhibitor A443654, which contains an indole moiety, resulted in the activation of caspases-2, -3, -6, -8, and -9, leading to apoptotic cell death. nih.gov In some cases, the apoptotic effect is associated with the upregulation of pro-apoptotic proteins like Bax. nih.gov The ability of these derivatives to induce apoptosis has been observed in various leukemia cell lines, including HL60, Molt-4, and U937. nih.gov

Cell Cycle Arrest and Its Molecular Underpinnings

In addition to inducing apoptosis, 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives have been shown to cause cell cycle arrest, thereby halting the proliferation of cancer cells. nih.gov These compounds can interfere with different phases of the cell cycle, most notably the G2/M phase. nih.govnih.gov

The arrest in the G2/M phase is often a consequence of the disruption of microtubule dynamics, which is crucial for the formation of the mitotic spindle and proper chromosome segregation during mitosis. nih.govcapes.gov.br For example, compound 26 was found to arrest cells in the M phase of the cell cycle at a concentration of 10 μM. nih.gov Similarly, chalcone 4 was shown to be a robust inducer of histone H3 phosphorylation at S10, a marker of mitotic induction, and caused mitotic arrest in a dose-dependent manner. acs.org The molecular mechanisms underlying this cell cycle arrest can involve the modulation of key regulatory proteins. For instance, the inhibition of cyclin-dependent kinases (CDKs) through the upregulation of inhibitors like p21 can lead to cell cycle arrest. nih.govnih.gov In prostate cancer cells, inhibition of 12-lipoxygenase by related compounds led to a G0/G1 arrest associated with the suppression of cyclin D1 and D3 protein levels. nih.gov

Elucidation of Specific Molecular Targets and Biological Pathways

To understand the precise mechanisms of action of 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives, researchers have focused on identifying their specific molecular targets and the biological pathways they modulate. These studies have revealed that these compounds can interact with crucial cellular components involved in cell division and signaling.

Modulation of Microtubule Dynamics and Antimitotic Activity

A primary mechanism of action for many indole-based chalcones is the disruption of microtubule dynamics. nih.gov Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. capes.gov.brresearchgate.net By interfering with the dynamic equilibrium of tubulin polymerization and depolymerization, these compounds can exert potent antimitotic effects. nih.gov

Several derivatives have been identified as microtubule depolymerizing agents that bind to the colchicine (B1669291) binding site on tubulin. nih.gov For instance, compound 26 was shown to bind to this site with an association constant of 2 × 10⁵ M⁻¹. nih.gov Similarly, chalcone 4 was found to inhibit microtubule polymerization in a dose-dependent manner in biochemical assays using purified tubulin. acs.org Docking studies further confirmed that chalcone 4 fits into the colchicine-binding cavity of tubulin. acs.org The inhibition of tubulin polymerization by these compounds ultimately leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govnih.gov

Table 2: Modulation of Microtubule Dynamics by 2-Propen-1-one, 1-(1H-indol-3-yl)- Derivatives This table is interactive. You can sort and filter the data.

Compound Effect on Microtubules Binding Site Reference
Compound 26 Depolymerizing agent Colchicine binding site nih.gov
Chalcone 4 Inhibits polymerization Colchicine binding site acs.org
(3′,4′,5′-trimethoxyphenyl)-indolyl-propenone derivatives Inhibition of tubulin polymerization Not Specified nih.gov

Targeted Inhibition of Kinase Enzymes (e.g., EGFR, VEGFR-2)

Beyond their effects on microtubules, some 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives have been shown to target specific kinase enzymes that are often dysregulated in cancer. nih.govscirp.org Kinases are critical components of signaling pathways that control cell growth, proliferation, and survival. scirp.org

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Several indole-based compounds have been developed as inhibitors of VEGFR-2. nih.govnih.gov For example, a series of indole derivatives fused with pyrimidine (B1678525) showed potent anti-proliferative activity and VEGFR-2 inhibition, with some compounds exhibiting IC₅₀ values in the sub-micromolar range. nih.gov The structure-activity relationship studies indicated that substitutions on the phenyl ring and the indole moiety significantly influence the inhibitory activity. nih.gov Similarly, some indole-containing compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and VEGFR-2. nih.gov The pyrrole (B145914) indolin-2-one scaffold, a related structure, is a known kinase inhibitor targeting VEGFRs and other receptor tyrosine kinases. cancertreatmentjournal.com

Table 3: Kinase Inhibition by Indole-based Compounds This table is interactive. You can sort and filter the data.

Compound Derivative Target Kinase IC₅₀ (µM) Reference
Indole-pyrimidine derivative 33 VEGFR-2 0.57 nih.gov
Indolinone derivative 45 VEGFR-2 0.28 nih.gov
Indole-2-carboxamide derivative 49e VEGFR-2 0.0011 nih.gov
Hydroxymethyl triazole derivative 21 Chek1 0.0003 nih.gov

Receptor-Ligand Interactions (e.g., Estrogen Receptor Alpha, ER-α)

The estrogen receptor alpha (ER-α) is a key protein involved in the progression of hormone-dependent breast cancers. guidetopharmacology.org Consequently, it is a significant target for the development of new anticancer drugs. While direct experimental binding data for 2-Propen-1-one, 1-(1H-indol-3-yl)- derivatives with ER-α are still emerging, in-silico and in vitro studies on closely related indole-chalcone derivatives provide compelling evidence for their potential as ER-α modulators.

Recent research has focused on the synthesis of indole-chalcone derivatives and their evaluation as anti-breast cancer agents, particularly targeting ER-α. researchgate.netrjeid.comrjdentistry.combenthamdirect.com In one such study, a series of indole-chalcone derivatives were synthesized and their binding interactions with the ER-α protein were investigated using molecular docking simulations. researchgate.netrjeid.comrjdentistry.combenthamdirect.com The results were promising, with four of the synthesized compounds exhibiting superior docking scores compared to the standard ER-α modulator, tamoxifen (B1202). researchgate.netrjeid.comrjdentistry.combenthamdirect.com This suggests a strong potential for these compounds to fit within the active site of the ER-α. researchgate.netrjeid.comrjdentistry.combenthamdirect.com

Furthermore, the anti-proliferative activity of various chalcone derivatives has been evaluated against the ER-positive human breast cancer cell line, MCF-7. mdpi.comum.edu.my These studies have demonstrated that certain chalcone derivatives can significantly inhibit the growth of these cancer cells. For instance, O-alkyl (E)-chalcone derivatives have shown potent activity against MCF-7 cells, with some compounds exhibiting IC50 values in the low micromolar range. mdpi.com The activity of these compounds in an ER-positive cell line hints at a possible mechanism involving the estrogen receptor pathway. One study on an α-methyl-substituted indole-chalcone, FC77, revealed excellent cytotoxicity against a panel of 60 cancer cell lines, with an average 50% growth inhibition concentration of 6 nM. researchgate.net

While these findings are based on closely related indole-chalcone structures, they strongly support the hypothesis that the 2-Propen-1-one, 1-(1H-indol-3-yl)- scaffold is a viable candidate for the development of novel ER-α targeting agents. Further direct binding assays and co-crystallization studies are warranted to fully elucidate the specific interactions and confirm the mechanism of action.

Compound SeriesTargetKey FindingsReference
Indole-chalcone derivativesEstrogen Receptor Alpha (ER-α)Four compounds showed better docking scores than tamoxifen in in-silico studies, suggesting a good fit in the ER-α active site. researchgate.netrjeid.comrjdentistry.combenthamdirect.com
O-alkyl (E)-chalcone derivativesMCF-7 (ER-positive breast cancer cell line)Exhibited potent anti-proliferative activity with low micromolar IC50 values. mdpi.com
α-methyl-substituted indole-chalcone (FC77)NCI-60 cancer cell linesDemonstrated excellent cytotoxicity with an average GI50 of 6 nM. researchgate.net

Unique Cell Death Modalities (e.g., Methuosis Induction)

In the quest for novel anticancer strategies, particularly for tumors resistant to conventional apoptosis-inducing therapies, the exploration of alternative cell death pathways is crucial. One such non-apoptotic cell death modality is methuosis, characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes, ultimately leading to cell detachment and rupture. Several derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)- have been identified as potent inducers of this unique form of cell death.

A notable example is the compound 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one , also known as MIPP. This indole-based chalcone was found to induce methuosis in glioblastoma and other cancer cell types. Further structure-activity relationship studies led to the development of a more potent derivative, 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP). MOMIPP is capable of inducing methuosis at low micromolar concentrations.

The mechanism of methuosis induction by these indole chalcones involves the dysregulation of macropinocytosis, a process of fluid uptake by the cell. This leads to an abnormal accumulation of vacuoles that are derived from macropinosomes. The significance of this finding is underscored by the fact that MOMIPP has been shown to effectively reduce the growth and viability of cancer cells that are resistant to conventional chemotherapeutic agents, such as temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer cells. This highlights the potential of inducing methuosis as a therapeutic strategy to overcome drug resistance in cancer.

CompoundKey ActivityCell Lines AffectedSignificance
3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MIPP)Inducer of methuosisGlioblastoma and other cancer cellsPrototype for inducing non-apoptotic cell death
3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP)Potent inducer of methuosisTemozolomide-resistant glioblastoma, doxorubicin-resistant breast cancer cellsOvercomes resistance to conventional apoptosis-inducing drugs

Computational and in Silico Approaches to 2 Propen 1 One, 1 1h Indol 3 Yl Research

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for understanding how 2-Propen-1-one, 1-(1H-indol-3-yl)- and its derivatives might interact with biological targets at a molecular level.

Prediction of Binding Modes and Affinities with Receptor Proteins

Through molecular docking simulations, researchers can predict the binding modes and estimate the binding affinities of 2-Propen-1-one, 1-(1H-indol-3-yl)- with various receptor proteins. These simulations are essential in identifying potential therapeutic targets and understanding the initial steps of drug action. For instance, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have been studied for their ability to bind to Rel proteins, which are alarmone synthetases involved in bacterial stress responses. nih.gov Molecular docking studies have been instrumental in exploring the binding of these compounds to the active sites of Rel proteins from Mycobacterium tuberculosis and Streptococcus equisimilis. nih.gov

The stability of these predicted binding poses can be further assessed using molecular dynamics (MD) simulations, which can help differentiate between correct and incorrect (decoy) poses. nih.gov The inclusion of receptor flexibility in docking studies is a significant advancement, as it allows for the simulation of induced-fit effects where the protein binding site adapts its conformation upon ligand binding. duke.edu This dynamic approach provides a more realistic model of the ligand-receptor interaction.

Target ProteinPredicted Binding Affinity (Sample Data)Key Interacting Residues (Predicted)
RelMtb-8.5 kcal/molTYR234, GLY256, LYS258
RelSeq-7.9 kcal/molILE301, VAL323, ASP325
Tubulin (Colchicine Site)-9.2 kcal/molCYS241, LEU248, ALA316

This table contains illustrative data based on typical findings in molecular docking studies and does not represent experimentally verified values for this specific compound.

Identification of Key Interacting Residues and Pharmacophoric Features

A critical outcome of molecular docking is the identification of key amino acid residues within the receptor's binding pocket that interact with the ligand. nih.gov These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-receptor complex. For derivatives of 2-Propen-1-one, 1-(1H-indol-3-yl)-, the indole (B1671886) nucleus and the propenone bridge are significant pharmacophoric features. The indole ring can participate in π-π stacking interactions with aromatic residues, while the carbonyl group of the propenone moiety can act as a hydrogen bond acceptor.

Pharmacophore modeling, which defines the essential spatial arrangement of features necessary for biological activity, is a powerful tool in this context. nih.gov By understanding the key interacting residues and pharmacophoric features, medicinal chemists can design more potent and selective analogs of the parent compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov This approach is invaluable for predicting the activity of new compounds and for understanding the molecular properties that drive biological responses.

Development of Statistical Models for Activity Prediction

QSAR models are developed using statistical techniques such as multiple linear regression, partial least squares, and various machine learning algorithms like support vector machines and random forests. mdpi.com These models are trained on a dataset of compounds with known biological activities. For indole derivatives, QSAR models have been successfully developed to predict their antioxidant and other biological activities. nih.gov The predictive power of these models is rigorously validated using both internal and external sets of compounds to ensure their reliability. mdpi.com A robust QSAR model can significantly reduce the need for extensive experimental screening of new chemical entities. nih.gov

Identification of Physicochemical Descriptors Correlating with Biological Response

A key aspect of QSAR is the use of molecular descriptors, which are numerical values that characterize the physicochemical properties of a molecule. These can include steric, electronic, and hydrophobic parameters. For a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity, properties like steric parameters, hydrogen-bond donor and acceptor capabilities, lipophilicity, and molar refractivity were found to correlate with their biological activity. mdpi.com High lipophilicity of substituents on the indole ring was favorable for activity, while an increase in molar refractivity was detrimental. mdpi.com Identifying these critical descriptors provides a rationale for the structural modifications needed to enhance the desired biological effect.

DescriptorCorrelation with Activity (Example)Implication for Design
LogP (Lipophilicity)PositiveIncreasing lipophilicity may enhance activity.
Molar RefractivityNegativeBulky, polarizable groups may decrease activity.
Hydrogen Bond DonorsPositiveGroups capable of donating hydrogen bonds are favorable.
Molecular WeightVariableOptimal range may exist for better activity.

This table provides an illustrative example of how physicochemical descriptors might correlate with biological activity in a QSAR study.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a drug candidate. nih.gov This early assessment of a compound's likely behavior in the body is crucial for avoiding late-stage failures in drug development. nih.gov

The prediction of ADME properties relies on models that have been developed from large datasets of experimental data. nih.gov For instance, a compound's intestinal absorption can be predicted based on its physicochemical properties, such as lipophilicity and polar surface area. mdpi.commdpi.com Similarly, its potential to cross the blood-brain barrier, its volume of distribution, and its interaction with metabolic enzymes like the cytochrome P450 family can be estimated. mdpi.com The prediction of whether a compound is a substrate or inhibitor of efflux pumps like P-glycoprotein is also a critical component of ADME profiling, as this can affect its bioavailability and potential for drug-drug interactions. nih.gov For derivatives of 2-aminothiazol-4(5H)-one, in silico ADME analysis showed favorable absorption, distribution, and excretion parameters for many of the tested compounds. mdpi.com

ADME PropertyPredicted Value (Illustrative)Interpretation
Human Intestinal AbsorptionHighLikely to be well-absorbed from the gut.
Caco-2 PermeabilityModerate to HighSuggests good potential for crossing intestinal barrier.
Blood-Brain Barrier PermeationLowMay not readily enter the central nervous system.
CYP450 Inhibition (e.g., CYP3A4)Potential InhibitorMay affect the metabolism of other drugs.
P-glycoprotein SubstrateNoNot likely to be actively pumped out of cells.

This table presents hypothetical in silico ADME predictions for a compound like 2-Propen-1-one, 1-(1H-indol-3-yl)- to illustrate the type of information generated.

Predictive Modeling for Drug-Likeness and Pharmacokinetic Properties

In the initial phases of drug discovery, predictive modeling is essential for filtering compound libraries and prioritizing candidates with favorable properties. For molecules like 2-Propen-1-one, 1-(1H-indol-3-yl)-, a variety of computational tools are employed to forecast their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. nih.govrjptonline.org These predictions are typically based on the molecule's structure and physicochemical characteristics.

Web-based platforms like SwissADME are widely used to generate these predictions. nih.govswissadme.ch Such tools calculate a range of molecular descriptors that are critical for a compound's behavior in the body. Key among these are the criteria set forth by Lipinski's "Rule of Five," which suggest that poor oral absorption or permeation is more likely when a molecule violates certain thresholds for molecular weight, lipophilicity (log P), and hydrogen bond donors and acceptors. phcogj.comphytojournal.com Beyond these basic rules, computational models can predict aqueous solubility, a crucial factor for absorption, and potential interactions with key metabolic enzymes, such as the Cytochrome P450 (CYP) family. phcogj.comhumanjournals.com The ability of a compound to inhibit major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) is a significant predictor of potential drug-drug interactions. humanjournals.com

The "Bioavailability Radar" provided by some platforms offers a graphical visualization of a compound's drug-likeness, mapping properties like lipophilicity, size, polarity, and solubility into a hexagonal plot to provide an at-a-glance assessment. nih.gov Similarly, the "BOILED-Egg" model predicts a molecule's passive gastrointestinal absorption and brain penetration by plotting its lipophilicity against its polarity. phytojournal.com These predictive models allow researchers to identify potential liabilities in a lead compound like 2-Propen-1-one, 1-(1H-indol-3-yl)- early in the discovery pipeline. nih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of 2-Propen-1-one, 1-(1H-indol-3-yl)-
ParameterPredicted ValueImplication
Molecular Weight185.22 g/molComplies with Lipinski's Rule (<500), indicating appropriate size for oral bioavailability.
Lipophilicity (Consensus Log P)2.30Complies with Lipinski's Rule (<5), suggesting good membrane permeability.
H-Bond Donors1Complies with Lipinski's Rule (<5), favorable for oral absorption.
H-Bond Acceptors2Complies with Lipinski's Rule (<10), favorable for oral absorption.
Aqueous Solubility (Log S)-2.89Predicted to be soluble, a positive attribute for absorption. phytojournal.com
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.
CYP2C9 InhibitorYesPotential for drug-drug interactions with substrates of this enzyme.
Bioavailability Score0.55Indicates a good probability of having favorable pharmacokinetic properties.

Note: The data in this table are representative predictions generated using methodologies described in cited literature and are intended for illustrative purposes.

Computational Strategies for Lead Optimization

Once a lead compound such as 2-Propen-1-one, 1-(1H-indol-3-yl)- is identified, computational strategies are employed to optimize its structure, aiming to improve potency, selectivity, and its ADME profile. researchgate.net Lead optimization is an iterative process where chemical modifications are designed and evaluated in silico before being synthesized, thereby saving significant time and resources. science.gov

One powerful technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing how different structural features (descriptors) influence activity, these models can predict the potency of hypothetical new analogs, guiding chemists to focus on the most promising modifications. nih.gov

Structure-based drug design is another key strategy, which relies on the three-dimensional structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations can predict how a compound like 2-Propen-1-one, 1-(1H-indol-3-yl)- or its derivatives will bind to the target's active site. researchgate.net This allows for the rational design of modifications that enhance binding affinity and, consequently, potency. For instance, studies on related indole cores have used fragment-based virtual screening and analysis of co-crystal structures to guide the optimization process, leading to derivatives with significantly improved inhibitory activity. nih.gov

Computational tools are also used to address pharmacokinetic challenges identified during predictive modeling. For example, if a compound is predicted to be rapidly metabolized by CYP enzymes, modifications can be designed to block the metabolic site. In silico studies on melatonin, another indole-containing compound, demonstrated that adding bulky chemical groups to the indole nitrogen could successfully hinder metabolism and improve oral bioavailability. nih.gov This strategy of guided structural modification is a cornerstone of modern lead optimization.

Table 2: Examples of Computational Strategies for Lead Optimization of Indole-Based Scaffolds
Lead ScaffoldStructural ModificationComputational StrategyOptimization Goal
1-(1H-indol-3-yl)propenoneSubstitution on the phenyl ringQSAR ModelingEnhance anti-invasive activity by identifying substituents that positively contribute to the QSAR model. nih.gov
1-(1H-indol-1-yl)ethanoneFragment-based elaborationFragment-Based Virtual Screening (FBVS) & Structure-Based DesignImprove binding affinity and potency against a target bromodomain. nih.gov
Indole Core (general)Addition of a bulky group to the indole nitrogen (N-alkylation)Molecular Docking against CYP enzymesBlock metabolic hydroxylation to increase half-life and oral bioavailability. nih.gov
IndolecarboxamidesModification of arylcarboxamide moietyHomology Modeling & Molecular DockingImprove binding score and inhibitory activity against a specific membrane protein target. researchgate.net

Note: This table provides illustrative examples of lead optimization strategies applied to related indole scaffolds as described in the cited literature.

Concluding Remarks and Future Research Trajectories for 2 Propen 1 One, 1 1h Indol 3 Yl Derivatives

Prospects for Rational Design of Advanced Analogues

The future development of 2-propen-1-one, 1-(1H-indol-3-yl)- derivatives will heavily rely on rational design strategies to create advanced analogues with improved efficacy and specificity. Structure-Activity Relationship (SAR) studies have been fundamental in understanding how chemical modifications influence biological activity. For instance, in related indolyl-propenones, alterations to the indole (B1671886) rings or the α,β-unsaturated propenone bridge have been shown to significantly impact their biological effects. vulcanchem.com

Future rational design will be increasingly driven by computational methods. The use of two-dimensional (2D) and three-dimensional (3D) Quantitative Structure-Activity Relationship (QSAR) models can help predict the biological activity of novel derivatives before their synthesis, saving time and resources. mdpi.com Molecular docking studies, which simulate the interaction between a ligand and its target protein, are invaluable for identifying key binding interactions and guiding the design of compounds with higher affinity. mdpi.comresearchgate.net For example, docking can help in designing derivatives that fit precisely into the active sites of enzymes or receptors, a strategy already applied to other indole-based compounds. researchgate.net By replacing phenyl groups with various heterocycles or modifying substituents on the indole core, researchers can fine-tune the electronic and steric properties of the molecules to optimize their interaction with biological targets. nih.gov

Design StrategyKey FocusPotential Outcome
Structure-Activity Relationship (SAR) Modifications to the indole ring and propenone linker. vulcanchem.comEnhanced potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Building predictive models based on existing data. mdpi.comPrioritization of high-potential synthetic targets.
Molecular Docking Simulating ligand-protein binding interactions. researchgate.netDesign of analogues with improved target affinity.
Scaffold Hopping & Substitution Replacing or modifying aromatic and heterocyclic rings. nih.govDiscovery of novel derivatives with unique properties.

Unexplored Biological Activities and Therapeutic Applications

While much research on indolyl propenone derivatives has focused on their anticancer properties, a vast landscape of potential biological activities remains underexplored. The indole nucleus itself is a versatile pharmacophore, known to exhibit a wide array of biological effects, including anti-inflammatory, antimicrobial, antioxidant, and antiviral activities. nih.govresearchgate.netnih.gov

Future investigations should systematically screen libraries of 2-propen-1-one, 1-(1H-indol-3-yl)- analogues against a diverse panel of biological targets. For example, related 3-substituted-1H-imidazol-5-yl-1H-indoles have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans. nih.gov This suggests that indolyl propenones could be a source of new antimicrobial agents. Furthermore, the structural similarity of indole to signaling molecules like serotonin (B10506) opens avenues for neurological applications. nih.gov The antioxidant potential of hydroxy-functionalized chalcones also points towards therapeutic uses in diseases associated with oxidative stress. nih.gov A systematic approach to screening could unveil entirely new therapeutic applications for this class of compounds.

Potential Therapeutic AreaRationaleSupporting Evidence
Antimicrobial Indole scaffolds show activity against bacteria and fungi. researchgate.netnih.govRelated indole-imidazole hybrids are active against MRSA. nih.gov
Anti-inflammatory Indole derivatives are known for anti-inflammatory properties. researchgate.netresearchgate.netIndole-thiourea derivatives show anti-inflammatory activity. nih.gov
Antioxidant Hydroxy-substituted chalcones possess antioxidant capabilities. nih.govDihydroxychalcone derivatives show significant antioxidant activity. nih.gov
Neurological Disorders The indole structure is a key component of neurotransmitters. nih.gov1-Benzenesulfonyl-1H-indoles are reported as 5-HT6 receptor agonists. nih.gov

Advanced Mechanistic Studies and Target Validation

A critical frontier in the development of 2-propen-1-one, 1-(1H-indol-3-yl)- derivatives is the elucidation of their precise mechanisms of action and the validation of their molecular targets. While some analogues are known to function as microtubule-destabilizing agents, the exact targets for many derivatives remain speculative and require experimental validation. vulcanchem.com The electrophilic α,β-unsaturated carbonyl system is a key feature, suggesting potential covalent interactions with nucleophilic residues in target proteins, such as the colchicine-binding site of tubulin. vulcanchem.com

Advanced mechanistic studies are essential to move beyond phenotypic observations. Techniques such as chemical proteomics can identify the direct binding partners of these compounds within the cell. In-depth kinetic studies can clarify the nature of enzyme inhibition, for instance, determining whether it is competitive, non-competitive, or uncompetitive. nih.gov Understanding the mechanistic duality observed in related indole systems, where multiple pathways can operate simultaneously, could also provide deeper insights. nih.gov Furthermore, validating proposed mechanisms, such as the SN1 reaction pathway suggested for the formation of some substituted oxindoles, will be crucial for predicting reactivity and designing next-generation compounds. nih.gov

Integration of Interdisciplinary Research Paradigms

The complexity of modern drug discovery necessitates a move away from siloed research towards the integration of interdisciplinary paradigms. The development of 2-propen-1-one, 1-(1H-indol-3-yl)- derivatives stands to benefit immensely from such a collaborative approach. This involves a seamless workflow that combines synthetic chemistry, computational modeling, chemical biology, and pharmacology.

A successful paradigm would involve a feedback loop where synthetic chemists create novel analogues based on predictions from computational models (like QSAR and molecular docking). mdpi.comnih.gov These compounds would then be evaluated in biological assays. The results from these assays would, in turn, inform the next round of computational modeling and synthetic design. This iterative process, which combines in silico analysis with empirical testing, accelerates the discovery of lead compounds. nih.gov The use of combinatorial chemistry techniques to generate large libraries of compounds for high-throughput screening further enhances this integrated approach. nih.gov

Development of Novel Synthetic Methodologies

Innovation in synthetic chemistry is paramount to unlocking the full potential of the 2-propen-1-one, 1-(1H-indol-3-yl)- scaffold. The development of more efficient, scalable, and environmentally friendly synthetic methods will enable the creation of a wider diversity of analogues for biological screening.

Recent advances have already shown promise. Automated multistep continuous flow synthesis offers a safe and efficient way to produce complex molecules like 2-(1H-indol-3-yl)thiazoles in minutes, a process that could be adapted for indolyl propenones. nih.govresearchgate.net One-pot multicomponent reactions, where multiple chemical bonds are formed in a single step, provide rapid access to complex structures from simple starting materials. nih.gov Environmentally friendly approaches, such as solvent-free reactions using microwave irradiation or mechanochemistry (high-speed ball milling), reduce waste and can lead to shorter reaction times and higher yields. mdpi.com Additionally, the development of novel catalytic systems and solid-phase synthesis techniques will continue to expand the synthetic toolbox available to medicinal chemists. researchgate.netnih.gov

Synthetic MethodologyAdvantagesExample Application
Continuous Flow Synthesis Rapid reaction times, enhanced safety, scalability. nih.govSynthesis of 2-(1H-indol-3-yl)thiazoles. nih.govresearchgate.net
Multicomponent Reactions High efficiency, atom economy, operational simplicity. nih.govOne-pot synthesis of benzo[f]indole-4,9-diones. nih.gov
Solvent-Free Synthesis Environmentally friendly, reduced waste, shorter reaction times. mdpi.comMicrowave-assisted Biginelli reaction. mdpi.com
Solid-Phase Synthesis Amenable to combinatorial library generation and automation. nih.govSynthesis of substituted indolines and indoles. nih.gov
One-Pot Synthesis Improved yields, reduced purification steps. mdpi.comSynthesis of multisubstituted 1-alkoxyindoles. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-propen-1-one derivatives with indole moieties?

  • Methodology : The Claisen-Schmidt condensation is widely used, involving the base-catalyzed reaction of an indole-3-carbaldehyde with a substituted acetophenone. For example, trans-3-(1H-indol-3-yl)-1-(4’’-fluoro-3’’-methylphenyl)-2-propen-1-one was synthesized via this method, yielding 20–65% depending on substituents .
  • Key Considerations : Solvent choice (e.g., ethanol or THF), reaction time (6–24 hours), and purification via column chromatography. NMR (¹H/¹³C) and IR are critical for confirming α,β-unsaturated ketone formation (C=O stretch at ~1650 cm⁻¹) .

Q. How is structural characterization performed for 1-(1H-indol-3-yl)-2-propen-1-one derivatives?

  • Techniques :

  • NMR : ¹H NMR reveals deshielded vinyl protons (δ 7.5–8.5 ppm for α,β-unsaturated systems) and indole NH (δ ~10–12 ppm). ¹³C NMR confirms the ketone carbonyl (δ ~190 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 320 [M+H]⁺ for a fluoro-methyl derivative) .
  • X-ray Crystallography : Limited due to crystallization challenges, but SHELX programs are recommended for resolving complex structures if crystals are obtained .

Q. What are the typical reactivity patterns of 1-(1H-indol-3-yl)-2-propen-1-one?

  • Reactions :

  • Electrophilic Substitution : Indole’s C3 position reacts with electrophiles (e.g., bromine) under mild conditions.
  • Michael Additions : The α,β-unsaturated ketone acts as a dienophile in cycloadditions or accepts nucleophiles (e.g., thiols) at the β-position .
    • Stability : Sensitive to prolonged light exposure; store in amber vials under inert atmosphere.

Advanced Research Questions

Q. How can computational methods aid in optimizing reaction conditions for indole-chalcone derivatives?

  • Approach :

  • DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for indole reactivity) .
  • Molecular Docking : Used to model interactions with biological targets (e.g., antimalarial activity correlated with binding to Plasmodium enzymes) .
    • Case Study : A study on trans-3-(1H-indol-3-yl)-1-(3’’-allyloxyphenyl)-2-propen-1-one used Gaussian09 to optimize geometry and calculate HOMO-LUMO gaps, guiding synthetic modifications .

Q. How can researchers resolve contradictions in bioactivity data for similar indole-chalcone compounds?

  • Strategies :

  • Dose-Response Analysis : Test compounds across a concentration gradient (e.g., 10–100 µM) to identify non-linear effects.
  • Metabolic Stability Assays : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .
  • Structural Analog Comparison : Compare with derivatives like 3-(1H-indol-3-yl)-1-(thiophen-2-yl)prop-2-en-1-one, which showed higher antitubercular activity (MIC = 50 µg/mL) due to heterocyclic substitutions .

Q. What advanced techniques validate the mechanism of action for indole-chalcone derivatives in enzyme inhibition?

  • Methods :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., COX-2 inhibition studies) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and thermodynamics.
  • Inhibitor Profiling : Co-crystallization with target enzymes (e.g., using SHELXD for phase determination) provides structural insights .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.